Isocytosine

Beschreibung

Contextualization as a Pyrimidine (B1678525) Base Isomer

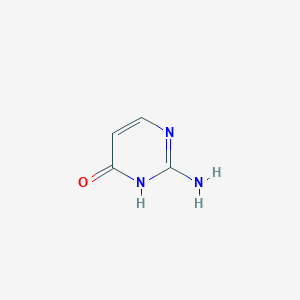

Isocytosine is a pyrimidine base and a structural isomer of cytosine chemsrc.comwikipedia.org. While both molecules share the same molecular formula (C₄H₅N₃O) and are based on the pyrimidine ring, the positions of the amino and carbonyl groups differ nih.govontosight.ai. In cytosine, the amino group is at position 4 and the carbonyl group is at position 2. In contrast, this compound features an amino group at position 2 and a hydroxyl (or keto in its tautomeric form) group at position 4 nih.govontosight.ai. This difference in substituent placement results in altered hydrogen bonding capabilities and tautomeric preferences compared to cytosine wikipedia.orgontosight.aisigmaaldrich.com. This compound can exist in different tautomeric forms, with the 2-amino-4-hydroxypyrimidine form being the most stable ontosight.ai.

Foundational Role in Unnatural Nucleic Acid Analogues

This compound plays a foundational role in the development of unnatural nucleic acid analogues, often referred to as xeno nucleic acids (XNAs) chemsrc.comwikipedia.orgwikipedia.org. These synthetic polymers are designed to store and transmit genetic information using building blocks other than the standard nucleotides wikipedia.org. This compound is frequently studied in conjunction with isoguanine (B23775) (isoG), a purine (B94841) analogue, to form a non-standard base pair (isoC-isoG) chemsrc.comwikipedia.orgglenresearch.com. This artificial base pair is designed to mimic the Watson-Crick pairing geometry but with a different pattern of hydrogen bonds glenresearch.comnih.gov. The isoG-isoC pair can form three hydrogen bonds, similar to the natural G-C pair, but with a distinct donor-acceptor arrangement glenresearch.comnih.gov. Research into isoC-containing nucleic acid analogues explores their physical and chemical properties, including metal complex binding, hydrogen bonding, and tautomerism wikipedia.orgsigmaaldrich.com. The incorporation of this compound into oligonucleotides can influence their stability and recognition by polymerases ontosight.aiglenresearch.com.

Significance in the Expansion of the Genetic Alphabet

The exploration of this compound and its pairing with isoguanine is a key component in the broader effort to expand the genetic alphabet beyond the four canonical bases (A, T, C, G) nih.govtandfonline.com. The goal of expanding the genetic alphabet is to create systems capable of storing more genetic information and potentially encoding a wider range of amino acids or synthetic molecules nih.govtandfonline.comthe-scientist.com. The isoG-isoC base pair was one of the early proposed artificial base pairs for this purpose nih.gov. While the natural genetic system relies on the specific hydrogen bonding patterns of A-T and G-C pairs for faithful replication and transcription, unnatural base pairs like isoG-isoC introduce alternative recognition elements nih.gov. Studies have investigated the ability of polymerases to recognize and replicate DNA containing the isoG-isoC pair, demonstrating the potential for these unnatural bases to function within a genetic system nih.govresearchgate.net. Although challenges exist, such as the potential for mispairing with natural bases and the chemical stability of this compound derivatives, research continues to refine unnatural base pairs for improved efficiency and selectivity in enzymatic processes nih.govresearchgate.netnih.gov. The development of such expanded genetic systems holds promise for applications in biotechnology, including the creation of semi-synthetic organisms with novel functions tandfonline.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isocytosine and Its Analogues

Conventional Synthesis Routes

Traditional approaches to synthesizing isocytosine often involve the reaction of guanidine (B92328) or its salts with various dicarbonyl compounds or their derivatives.

Synthesis from Guanidine and Malic Acid

One historical method for the synthesis of this compound involves the reaction between guanidine and malic acid. This route is noted as a way to synthesize this compound wikipedia.orgwikiwand.com. An improved process based on the reaction of fuming sulfuric acid on malic acid to prepare formylacetic acid, followed by treatment with a guanidine salt under acidic conditions, provided better yields than earlier alkaline methods and formed the basis for industrial production of sulfadiazine, for which this compound is an intermediate google.com. A method described in a patent involves mixing an ester of formic acid, an ester of acetic acid, and an alkali metal alkoxide to form an alkali metal formylacetic ester, then adding a guanidine salt and an alkali metal hydroxide (B78521) to react and form this compound google.com. Yields of up to 65.3% based on the guanidine nitrate (B79036) used have been reported for the recovery of the sodium salt of this compound by crystallization from a cooled solution google.com.

Reactions Involving Substituted β-Ketoesters and Guanidine

The reaction of substituted β-ketoesters with guanidine is a conventional method for synthesizing this compound and its analogues rsc.org. This ring closure reaction typically involves the reaction of the β-ketoester with guanidine carbonate in a solvent such as ethanol (B145695) wiley-vch.dersc.org. This method has been used to synthesize various substituted isocytosines, such as 6-(2-ethylpentyl)this compound and 6-[4-(octyloxy)phenyl]this compound wiley-vch.dersc.org. The reaction conditions often involve refluxing the mixture overnight rsc.org. Another approach involves the treatment of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of K₂CO₃ under microwave irradiation without the need for a solvent, yielding 2-aminopyrimidine (B69317) derivatives substituted at the 5- and 6-positions researchgate.netresearchgate.net. Refluxing a β-keto ester with guanidine in the presence of sodium ethoxide as a base can afford the corresponding 6-substituted this compound intermediates through condensation nih.gov.

Three-Component Biginelli Reaction Approaches

While the classical Biginelli reaction typically produces dihydropyrimidines, approaches based on the three-component reaction principle have been adapted for the synthesis of this compound analogues. A DNA-compatible Biginelli-like reaction has been reported for the construction of this compound scaffolds acs.orgresearchgate.netnih.gov. This one-pot reaction involves DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates to yield this compound derivatives acs.orgresearchgate.netnih.gov. This method is noted for its compatibility with different substrates and represents a significant development in DNA-compatible organic synthesis acs.orgresearchgate.net. The reaction can be promoted by a base such as cesium carbonate researchgate.net.

Advanced and Specialized Synthesis Protocols

Beyond conventional methods, more specialized techniques have been developed to access specific types of this compound analogues, often employing catalytic strategies.

Photoredox Catalysis for Sulfur-Substituted this compound Analogues

Photoredox catalysis has emerged as a strategy for synthesizing sulfur-substituted analogues of this compound rsc.orgrsc.orgdntb.gov.uaresearchgate.netscispace.com. One reported photoredox approach involves the coupling of modular phenyl propargyl chloride with thiourea (B124793) rsc.orgrsc.orgdntb.gov.uaresearchgate.netscispace.com. This method allows for the synthesis of sulfur-containing this compound derivatives under milder conditions rsc.org. The process involves the formation of C–N and C–S bonds through the cyclization of thiourea with propargyl chloride, followed by in situ photoredox allylic oxidation rsc.org. The resulting product, containing an amine group, can undergo various late-stage modifications, providing access to a broad range of derivatives rsc.orgrsc.org. The reaction can be carried out in the presence of a catalytic amount of thiophenol rsc.org.

Carbonylative Double Cyclization for this compound Analogues

Carbonylative double cyclization is another advanced method employed in the synthesis of this compound analogues. A direct synthesis of this compound analogues has been achieved through the carbonylative coupling of α-chloro ketones and guanidines dntb.gov.uaacs.org. This method involves a domino carbonylation/cyclization process acs.org. While the search results also mention carbonylative double cyclization for synthesizing other heterocyclic systems like quinazolinones and isoindolo[1,2-b]quinazolin-12(10H)-ones, the specific application to this compound analogues involves the reaction of α-chloro ketones with guanidines dntb.gov.uaacs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 66950 |

| Guanidine | 3520 |

| Malic Acid | 525 |

| Guanidine hydrochloride | 5742 |

| Guanidine carbonate | 14550 |

| Thiourea | 6137 |

| Phenyl propargyl chloride | 643335 |

| Thiophenol | 7969 |

| Methyl cyanoacetate | 7901 |

| Cesium carbonate | 10111 |

| Sodium ethoxide | 28111 |

| α-chloro ketone | (General class, specific CID varies) |

| β-ketoester | (General class, specific CID varies, e.g., 44631890 for a specific example) nih.gov |

| β-aldehydoester | (General class, specific CID varies) |

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive, interactive tables across all synthesis methods were limited. However, some yield information was found for the synthesis from guanidine and malic acid.

| Synthesis Method | Starting Materials | Reported Yield (%) | Reference |

| Guanidine and Malic Acid (improved) | Guanidine nitrate, Malic acid | 65.3 | google.com |

Development of this compound Pseudonucleotide Analogues

This compound (isoC), an isomer of cytosine, has garnered interest in the field of synthetic biology, particularly in the development of unnatural nucleic acid analogues aimed at expanding the genetic alphabet. wikipedia.orgjst.go.jp A key area of research involves the synthesis of this compound pseudonucleotide analogues, which feature modifications to the standard nucleotide structure, often involving alterations to the phosphate-sugar backbone or the linkage to the nucleobase.

One notable approach to the synthesis of this compound pseudonucleotide analogues, specifically those incorporating phosphonate (B1237965) groups, was reported by Bennett, Ogilvie, and Roduit. Their work focused on preparing phosphonopyrimidones, which can be considered a type of pseudonucleotide analogue where a phosphonate moiety is integrated into the structure. tandfonline.comtandfonline.com The synthetic methodology involved the preparation of ethyl dialkylphosphonoacetates. These intermediates were synthesized from corresponding dimethylalkylphosphites through the Arbuzov reaction with ethyl bromoacetate. tandfonline.comtandfonline.com

Subsequently, the synthesized phosphonoacetates were converted into enaminoacetates via a reaction with DMF dimethylacetal. tandfonline.comtandfonline.com These enaminoacetates served as bidentate electrophiles in the synthesis of the target phosphonopyrimidones. tandfonline.comtandfonline.com This route allowed for the construction of molecules featuring the this compound base linked to a structure containing a phosphonate group, deviating from the natural phosphodiester backbone found in DNA and RNA.

Following their synthesis, several of these phosphonopyrimidones were subjected to testing for biological activity. tandfonline.comtandfonline.com However, in that particular study, none of the tested compounds were found to possess antiviral activity. tandfonline.comtandfonline.com

Prototropic Tautomerism and Associated Proton Transfer Phenomena

Characterization of Isocytosine Tautomeric Forms

This compound can exist in several tautomeric forms, with the keto-amino tautomers being particularly relevant in various environments.

Equilibrium Between 1H- and 3H-Ketoamino Tautomers

This compound is known to exhibit prototropic tautomerism between the 1H- and 3H-ketoamino forms mdpi.comsemanticscholar.orgresearchgate.net. In the solid state, this compound can exist as a 1:1 ratio of these two tautomers, forming hydrogen-bonded dimers researchgate.netnih.gov. This dimeric structure, analogous to the guanine-cytosine base pair, involves three intermolecular hydrogen bonds nih.gov. This 1:1 ratio of 1H and 3H-ketoamino tautomers has also been observed in solution nih.gov. The 3H-ketoamino form is reported to be the most stable tautomer in polar solvents mdpi.comsemanticscholar.orgresearchgate.net.

In co-crystals with 5-fluorocytosine (B48100), this compound is present as the 3H-ketoamino tautomer, which facilitates the formation of Watson-Crick-like base pairs through a DAA/ADD hydrogen-bonding pattern mdpi.comsemanticscholar.orgresearchgate.net. This demonstrates how complementary binding can favor the crystallization of specific tautomers mdpi.comsemanticscholar.orgresearchgate.net.

Identification of Oxo-Hydroxy Phototautomerism

Irradiation of this compound with UV light can induce oxo-hydroxy phototautomerism. This has been observed experimentally, for instance, upon UVC light irradiation of an aqueous solution of this compound dergipark.org.trdergipark.org.tr. The oxo-hydroxy tautomerism involves the conversion of the amino-oxo tautomer to the amino-hydroxy form tubitak.gov.trnih.govresearchgate.net.

Studies using matrix isolation IR methods have also shown the coexistence of the amino-hydroxy and amino-oxo N3H forms, with the hydroxy form being predominant researchgate.net. The change in tautomeric form upon UV irradiation has been used to separate the IR spectra of the different tautomers researchgate.net.

The photo-induced tautomerism can occur through excited-state reaction paths. Investigations suggest mechanisms involving proton transfer along 1πσ* and 1ππ* excited states dergipark.org.trdergipark.org.tr. A water molecule can play a catalytic role in this excited-state proton transfer process, significantly reducing the energy barrier dergipark.org.trdergipark.org.tr.

Computational and Theoretical Investigations of Tautomerism

Computational methods are extensively used to study the tautomerism of this compound, providing insights into the relative stabilities and interconversion pathways of its various forms.

Ab Initio and Density Functional Theory (DFT) Studies on Relative Tautomer Energies

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been employed to investigate the relative energies of this compound tautomers nih.govnih.govnih.govnih.gov. These studies aim to determine the most stable tautomeric forms and understand the factors influencing their stability.

Application of HF, MP2, SCS-MP2, QCISD, and QCISD(T) Methods

Various ab initio methods, such as Hartree-Fock (HF), standard second-order Møller-Plesset perturbation theory (MP2), spin-component scaled MP2 (SCS-MP2), quadratic configuration interaction including single and double excitations (QCISD), and perturbative triple corrections [QCISD(T)], have been applied to study the relative energies of this compound tautomers nih.gov. These methods are used to provide a more accurate description of the electronic structure and energies of the different tautomeric forms nih.govresearchgate.netacs.org.

QCISD(T) with large basis sets is often considered a high-level reference for evaluating the performance of more approximate methods nih.govacs.org. Studies have shown that SCS-MP2 can perform well, offering a good balance between computational cost and accuracy compared to more expensive methods like QCISD nih.gov.

Utilization of Various DFT Functionals (e.g., B3LYP)

Density Functional Theory (DFT) methods, utilizing various functionals such as B3LYP, are widely used for studying this compound tautomerism nih.govnih.govnih.govnih.gov. These calculations help in optimizing the geometries of the tautomers and estimating their relative energies in different environments, including the gas phase and in solution using continuum solvation models like PCM (Polarizable Continuum Model) dergipark.org.trdergipark.org.trnih.gov.

DFT calculations have confirmed that the 1H-ketoamino (often referred to as 1,2-I) and 3H-ketoamino (2,3-I) tautomers have the lowest energies, with the 3H-ketoamino tautomer generally found to be the most stable nih.gov. Other tautomers may have relatively low energies, while some can be significantly higher in energy nih.gov.

However, it is noted that the performance of DFT functionals can vary, and some functionals, including B3LYP, may predict an incorrect energetic order for tautomers compared to high-level ab initio methods like QCISD(T) nih.gov. Functionals with a larger fraction of HF exchange, such as BH-LYP, have been reported to perform better in describing the relative energies of tautomers nih.gov.

Computational studies have also investigated the effect of ionization (oxidation and reduction) on the tautomeric preferences and proton transfer in this compound using DFT methods like B3LYP nih.govresearchgate.netmdpi.com. These studies highlight that tautomeric equilibria and favored sites for protonation/deprotonation can strongly depend on the environment nih.gov.

Data Tables

| Tautomer Form (Illustration) | Relative Energy (kJ/mol) (Example - Gas Phase, DFT/B3LYP) | Relative Energy (kJ/mol) (Example - Water, PCM-DFT/B3LYP) | Notes |

| 3H-Ketoamino (2,3-I) | 0.0 (Reference) nih.gov | 0.0 (Reference) mdpi.comsemanticscholar.orgresearchgate.net | Generally considered the most stable in polar solvents mdpi.comsemanticscholar.orgresearchgate.net. |

| 1H-Ketoamino (1,2-I) | Low, close to 2,3-I nih.gov | Low, close to 2,3-I nih.gov | Found in significant amounts, especially in solid state researchgate.netnih.gov. |

| Other Tautomers (e.g., 2,4-I, 1,3-I) | Relatively low, but higher than 1H and 3H ketoamino forms (< 28 kJ/mol) nih.gov | Varies with tautomer and environment. | Energies can be significantly higher for some forms nih.gov. |

| Oxo-Hydroxy | Relevant in photo-induced processes dergipark.org.trdergipark.org.tr | Relevant in photo-induced processes dergipark.org.trdergipark.org.tr | Formed upon UV irradiation tubitak.gov.trnih.govresearchgate.net. |

This table is illustrative and based on descriptions from the search results. Precise values would require compiling data from specific computational studies.

Influence of Geometry Optimization on Tautomeric Energy Differences

Computational studies employing quantum-mechanical methods are essential for understanding the relative stabilities of this compound tautomers and the energy differences between them acs.orgcapes.gov.br. The accuracy of these calculated energy differences is significantly influenced by the level of theory and the basis set used for geometry optimization researchgate.net. Studies using density functional theory (DFT) calculations, often with basis sets like 6-311++G(2df,2pd) or 6-31g(d,p), have been employed to determine the optimized geometries and relative energies of various this compound tautomers nih.govnih.gov. For instance, calculations have shown that in the gas phase, the keto-N3H tautomer is generally more stable than the keto-N1H tautomer acs.org. Discrepancies in energy values can arise depending on the basis set employed, highlighting the importance of complete geometry optimization for accurate predictions researchgate.net.

Analysis of Intermolecular Proton Transfer Mechanisms

Intermolecular proton transfer involves the movement of a proton between different molecules, such as between this compound molecules or between this compound and solvent molecules researchgate.net. This phenomenon plays a role in the tautomeric equilibrium of this compound in solution and solid states researchgate.netnih.gov. Intermolecular hydrogen bonding interactions with suitable partners can stabilize specific this compound tautomers, thereby increasing their relative concentration researchgate.netnih.gov. For example, this compound tautomers can form dimers stabilized by three intermolecular hydrogen bonds, similar to those found in the guanine-cytosine base pair researchgate.netnih.gov. Studies using NMR spectroscopy have investigated these intermolecular interactions and the resulting stabilization of tautomers researchgate.netnih.gov. Computational studies, including those using the polarizable continuum model (PCM) to account for solvent effects, are used to analyze the mechanisms of proton transfer between molecules dergipark.org.trnih.gov. Excited-state proton transfer between this compound and isoguanine (B23775) in a base pair model in water has also been investigated computationally nih.govresearchgate.net.

Exploration of Intramolecular Proton Transfer Processes

Intramolecular proton transfer involves the migration of a proton within a single this compound molecule, leading to tautomerization. Theoretical studies have explored the mechanisms of such intramolecular proton transfer, often involving the calculation of transition states and reaction pathways srce.hrdergipark.org.tr. For instance, photo-induced tautomerism of this compound in aqueous solution upon UVC irradiation has been investigated, with proposed mechanisms involving excited-state proton transfer, potentially assisted by water molecules acting as catalysts dergipark.org.trdergipark.org.tr. These mechanisms can involve consecutive dissociation and association of a proton through conical intersections dergipark.org.trdergipark.org.tr. The energy barriers for these intramolecular processes can be significantly reduced by the involvement of solvent molecules dergipark.org.tr.

Spectroscopic Elucidation of Tautomeric States

Spectroscopic techniques are crucial for experimentally identifying and characterizing the different tautomeric states of this compound acs.org. Various electronic spectroscopic studies have been conducted to investigate this compound tautomerism, revealing that the ratio of tautomers in solution is dependent on solvent and temperature acs.org.

Matrix-Isolation FT-IR Spectroscopy for Tautomer Identification

Matrix-isolation FT-IR spectroscopy is a powerful technique used to trap molecules in a solid, inert matrix at very low temperatures, allowing for the study of individual tautomers osti.govsci-hub.seresearchgate.net. This method, often combined with ab initio calculations, has been applied to study the infrared spectra and tautomerism of this compound osti.govsci-hub.se. By comparing experimental FT-IR spectra of matrix-isolated this compound with theoretically calculated spectra of different tautomers, researchers can identify the present forms and study their relative abundances sci-hub.seresearchgate.net. This technique has confirmed the presence of different tautomers, including the amino-oxo form and traces of the imino-oxo tautomer, in an argon matrix capes.gov.br. Matrix isolation studies can also be used to investigate photo-induced tautomerization by observing changes in the IR spectra after UV irradiation researchgate.net.

Environmental and Substituent Effects on Tautomeric Stability

The stability and relative populations of this compound tautomers are significantly influenced by the surrounding environment and the presence of substituents on the this compound ring researchgate.netnih.govnih.gov.

Tautomerism in Aqueous and Gas Phases

The tautomeric equilibrium of this compound differs considerably between the gas phase and aqueous solution researchgate.netmdpi.com. In the gas phase, theoretical studies often predict the keto-N3H tautomer to be the most stable, although other tautomers, including the amino-hydroxy form, can also be significantly populated acs.orgmdpi.com. In contrast, in aqueous solution, both the keto-N1H and keto-N3H tautomers can exist in significant amounts, often in nearly equal proportions acs.orgnih.gov. The polar nature of water and the ability to form hydrogen bonds with different sites on the this compound molecule play a crucial role in altering the relative stabilities compared to the isolated molecule in the gas phase researchgate.netnih.govresearchgate.net. Continuum solvation models, such as PCM, are used in computational studies to simulate the effects of the aqueous environment on tautomeric stability and energy differences nih.govdergipark.org.trnih.gov. Experimental techniques like NMR spectroscopy are used to study the tautomeric ratios in solution at different temperatures and concentrations researchgate.netnih.gov.

| Tautomer (Simplified) | Description | Relative Stability (Gas Phase) | Relative Stability (Aqueous) |

| Keto-N1H | Proton on N1 | Less stable than Keto-N3H acs.org | Significant amount, near 1:1 with Keto-N3H acs.orgnih.gov |

| Keto-N3H | Proton on N3 | Most stable keto tautomer acs.org | Significant amount, near 1:1 with Keto-N1H acs.orgnih.gov |

| Enol | Hydroxy group at C4 | Relatively low energy nih.govmdpi.com | Can be present srce.hr |

| Imino | Imino group at C2 | Generally less stable nih.gov | Less stable researchgate.net |

Electronic Effects of Substituents on Rare Tautomers

The electronic nature of substituents on the this compound ring can significantly impact the relative stability of its tautomers, including the rare forms. DFT calculations have been employed to study these effects. nih.govresearchgate.netmdpi.com

Studies on substituted this compound derivatives have shown that the stability of the 1,2-I tautomer is particularly sensitive to the electronic properties of substituents at position 5. nih.govmdpi.com Electron-donating groups at this position can stabilize the 1,2-I tautomer, lowering its relative energy compared to the most stable tautomer. nih.govmdpi.com Conversely, electron-accepting groups at position 5 can destabilize the 1,2-I tautomer, increasing its relative energy. nih.govmdpi.com

For example, an electron-donating amino group at position 5 was found to stabilize the 1,2-I tautomer, resulting in a lower relative energy compared to unsubstituted this compound. nih.gov In contrast, an electron-accepting nitro group at position 6 was shown to destabilize the imino tautomer (1,3-I). mdpi.com

The effect of substituents at position 6 on the 1,2-I tautomer is different, with both electron-accepting and strongly electron-donating groups in this position leading to destabilization. nih.gov

These electronic effects highlight how modifications to the this compound structure can tune the tautomeric equilibrium, potentially increasing the populations of less stable, or "rare," tautomers. This is of interest because rare tautomers of nucleobases have been hypothesized to play roles in biological processes, such as enzymatic catalysis or the introduction of errors during DNA replication. nih.govresearchgate.net

The stabilization of rare tautomers by substituents can also influence intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.govmdpi.com Derivatives with a low relative energy for the 1,2-I tautomer have been shown to form dimers in solution where the 2,3-I and 1,2-I forms are bound by hydrogen bonds. nih.govmdpi.com

Data illustrating the effect of substituents on the relative energy of the 1,2-I tautomer of this compound derivatives (relative to the most stable tautomer of the substituted compound):

| Substituent at Position 5 | Relative Energy of 1,2-I Tautomer (kJ/mol) | Effect on 1,2-I Tautomer Stability | Source |

| -H (this compound) | Reference (e.g., low, < 28) | - | nih.govmdpi.com |

| -NH₂ (Electron-donating) | Lower (e.g., 7.4 kJ/mol lower than unsubstituted) | Stabilization | nih.gov |

| -NO₂ (Electron-accepting) | Higher (e.g., 11.0 kJ/mol higher than unsubstituted) | Destabilization | nih.gov |

Note: Specific energy values are examples from a particular study and may vary.

These findings underscore the intricate relationship between electronic structure, tautomer stability, and the potential biological relevance of rare tautomers in this compound and its derivatives.

Intermolecular Interactions: Hydrogen Bonding in Isocytosine Systems

Hydrogen Bonding in Unnatural Base Pairing

Isocytosine plays a significant role in the creation of unnatural base pairs, which are designed to expand the genetic alphabet beyond the standard adenine (B156593) (A)-thymine (T) and guanine (B1146940) (G)-cytosine (C) pairings found in natural DNA and RNA.

One of the most well-characterized unnatural base pairs involves this compound (isoC) and isoguanine (B23775) (isoG) nih.govglenresearch.com. This pairing was first proposed as a potential addition to the genetic code nih.govgem-net.netnih.gov. Unlike the natural G-C pair, where guanine is the purine (B94841) and cytosine is the pyrimidine (B1678525), the isoG-isoC pair involves isoguanine as the purine analog and this compound as the pyrimidine analog. This arrangement leads to a different pattern of hydrogen bond donors and acceptors compared to the natural base pairs nih.govglenresearch.com. Specifically, isoguanine can present a "donor-donor-acceptor" (puDDA) pattern, which is complementary to the "acceptor-acceptor-donor" (pyAAD) pattern of this compound when viewed from the major to the minor groove nih.gov.

The this compound-isoguanine base pair is capable of forming three hydrogen bonds nih.govnih.govnih.gov. This tripartite hydrogen bonding scheme provides a basis for stable pairing, analogous in number of hydrogen bonds to the natural G-C pair nih.goviucr.org. Studies employing theoretical methods, such as Density Functional Theory (DFT), have investigated the optimal geometries of these unnatural base pairs, indicating planar structures stabilized by these hydrogen bonds acs.org. The distances between the atoms involved in hydrogen bonding within the isoC-isoG pair have been shown to be comparable to, or even shorter than, those observed in natural A-T and G-C pairs, suggesting robust interactions acs.org.

This compound, often incorporated as its more stable derivative 5-methylthis compound (B103120) (MeisoC), is a key component of Hachimoji DNA and RNA wikipedia.orgacs.orgnih.gov. This synthetic genetic system utilizes an expanded set of eight nucleobases. In Hachimoji systems, this compound (often denoted as 'S' or 'rS') forms a specific base pair with isoguanine (denoted as 'B') acs.orgnih.gov. The selective hydrogen bonding between this compound and isoguanine is fundamental to the formation of stable double-helical structures in Hachimoji DNA and RNA, allowing these synthetic molecules to store and transmit genetic information gem-net.netacs.orgnih.gov. This orthogonal pairing system demonstrates the potential for expanding the information density of nucleic acids gem-net.netnih.gov.

Hydrogen Bonding with Small Molecules and Solvents

This compound's hydrogen bonding capabilities extend beyond base pairing, influencing its interactions with various small molecules and its behavior in different solvent environments.

The interactions between this compound and water molecules have been the subject of both theoretical and experimental investigations capes.gov.brresearchgate.net. Techniques such as matrix-isolation Fourier Transform Infrared (FT-IR) spectroscopy and high-level ab initio calculations have been employed to probe the nature of these hydrogen bonds capes.gov.brresearchgate.netacs.org. These studies reveal that water can form various hydrogen-bonded complexes with different tautomeric forms of this compound researchgate.net. Theoretical models predict the formation of stable complexes involving multiple hydrogen bonds, where water molecules can bridge different functional groups on the this compound ring capes.gov.bracs.org. Experimental observations, such as characteristic shifts in the vibrational frequencies of both this compound and water molecules in IR spectra, provide experimental evidence supporting the formation of these complexes capes.gov.bracs.org. Furthermore, the surrounding water environment can influence the tautomeric equilibrium of this compound researchgate.netacs.org.

Intermolecular hydrogen bonding between this compound tautomers and organic acids, such as lactic acid, has also been investigated nih.govdntb.gov.uaresearchgate.netsigmaaldrich.com. Theoretical studies, often utilizing computational methods like DFT, have explored the geometries and interaction energies of the hydrogen-bonded complexes formed between this compound and lactic acid nih.gov. These studies aim to understand the nature of the interactions and the potential for proton transfer processes facilitated by hydrogen bonds nih.gov. Research indicates that this compound can engage in multiple hydrogen bonds with lactic acid, and the specific hydrogen bonding patterns can be influenced by the tautomeric state of this compound nih.gov.

Influence of Hydrogen Bonding on Supramolecular Assembly

The directional nature and strength of hydrogen bonds in this compound play a pivotal role in the formation of diverse supramolecular architectures. The ability of this compound tautomers to engage in complementary hydrogen bonding allows for the construction of ordered assemblies. mdpi.comd-nb.info

One notable example is the formation of discrete polygonal supramolecular architectures, such as trimers, tetramers, pentamers, and hexamers, through hydrogen bonding between this compound moieties. rsc.orgrsc.orgnih.gov These structures have been observed at the solution/solid interface, and their formation is driven by specific hydrogen bonding motifs. rsc.org For instance, in this compound-based Pt(II) complexes, hydrogen bonding between this compound groups leads to the self-assembly of these polygonal structures. rsc.orgrsc.org Specific hydrogen bonding interactions, such as O(3)...H–N(6) and N(4)...H–N(5), have been identified as stabilizing these assemblies. rsc.org

Furthermore, hydrogen bonding involving this compound has been utilized in the construction of tubular supramolecular polymers. d-nb.infovu.lt By designing monomers with tautomerizable this compound units, researchers have achieved the self-assembly of tubular structures with defined cavities. d-nb.info The cooperative effect of directional hydrogen bonding between this compound moieties and other interactions, such as π-π stacking, contributes to the formation of these ordered supramolecular materials. vu.lt The hydrogen bonding between complementary tautomeric forms of this compound units, generated by symmetry-breaking of a single monomer, can lead to the formation of these tubular structures. d-nb.info

The formation of co-crystals involving this compound and other molecules, such as 5-fluorocytosine (B48100), also highlights the influence of hydrogen bonding on supramolecular assembly. mdpi.comresearchgate.net These co-crystals demonstrate that complementary hydrogen bonding enables the crystallization of specific tautomers and leads to the formation of robust supramolecular architectures based on three-point recognition synthons. mdpi.com

Hydrogen Bonding in Enzyme-Isocytosine Interactions

Hydrogen bonding is fundamental to the specific recognition and binding of molecules in biological systems, including the interaction of enzymes with their substrates or inhibitors. This compound, as a nucleobase analog, can interact with enzymes through hydrogen bonding.

Studies investigating this compound derivatives as potential enzyme inhibitors have highlighted the importance of hydrogen bonding in these interactions. For example, this compound scaffolds have been identified as maintaining key hydrogen bonding interactions within the binding pockets of enzymes like xanthine (B1682287) oxidase. nih.gov These hydrogen bonds, along with other interactions like pi-stacking, help anchor the this compound derivative in a specific orientation, facilitating enzyme inhibition by blocking the binding of the natural substrate. nih.gov

While direct research specifically detailing enzyme interactions solely with this compound itself through hydrogen bonding is less extensively documented compared to modified this compound compounds or its role as a nucleobase analog in nucleic acid studies, the principles of hydrogen bond mediated molecular recognition are directly applicable. Enzymes that interact with pyrimidine bases would likely utilize hydrogen bonds to recognize and bind this compound, depending on the specific enzyme's active site architecture and the prevailing tautomeric form of this compound.

Research on enzymes that process nucleobases, such as cytidine (B196190) deaminase, provides a framework for understanding how hydrogen bonding contributes to substrate binding and transition state stabilization. nih.gov Although focused on cytosine and its derivatives, these studies demonstrate how specific amino acid residues in the enzyme's active site form crucial hydrogen bonds with the nucleobase and its substituent groups, influencing catalytic efficiency. nih.gov By analogy, enzymes interacting with this compound would employ similar hydrogen bonding strategies to achieve recognition and catalysis.

The tautomerism of this compound is also a critical factor in its enzyme interactions. The specific tautomer that binds to an enzyme's active site will depend on the enzyme's preference and the environment within the binding pocket, which can stabilize a particular tautomeric form through specific hydrogen bonding interactions. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11216 |

| Cytosine | 597 |

| Guanine | 135398610 |

| 5-fluorocytosine | 3366 |

| Isoguanine | 71257 |

| Xanthine | 1136 |

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article and their corresponding Pubchem cids are listed in a table at the end of the article.

4.3. Influence of Hydrogen Bonding on Supramolecular Assembly 4.4. Hydrogen Bonding in Enzyme-Isocytosine Interactions

Content Inclusions: Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

This compound (PubChem CID: 11216) is a synthetic nucleobase that exhibits interesting hydrogen bonding properties, significantly influencing its supramolecular assembly and interactions with enzymes. Unlike its natural isomer, cytosine, this compound can exist in different tautomeric forms, which profoundly impacts its hydrogen bonding capabilities and subsequent molecular behavior. researchgate.net

This compound is known to exist in at least two stable tautomeric forms: the 1H-ketoamino and 3H-ketoamino tautomers. researchgate.netmdpi.comnih.gov These tautomers possess distinct hydrogen bonding donor and acceptor patterns. researchgate.netmdpi.com The ability of this compound to readily interconvert between these tautomers is crucial to its intermolecular interactions. researchgate.netnih.gov

In the solid state, this compound typically exists as a hydrogen-bonded dimer formed by a 1:1 ratio of its two major tautomers. researchgate.netnih.govresearchgate.netresearchgate.net This dimer is stabilized by three intermolecular hydrogen bonds, analogous to the Watson-Crick base pairing observed in the guanine-cytosine base pair. researchgate.netnih.govresearchgate.net This robust three-point recognition synthon is a key feature of this compound's self-assembly. mdpi.com

In solution, this hydrogen-bonded dimer of this compound tautomers has also been observed, particularly at lower temperatures. nih.govworktribe.com The relative stability of these tautomers and their propensity to form hydrogen-bonded complexes can be influenced by the molecular environment and the presence of suitable hydrogen-bonding partners. researchgate.netnih.gov Molecules with complementary hydrogen-bonding patterns (donor/acceptor) can form intermolecular complexes with specific this compound tautomers, thereby stabilizing them and increasing their relative concentration. researchgate.net

Studies using techniques such as NMR spectroscopy and X-ray diffraction have provided detailed insights into the hydrogen bonding networks in this compound systems. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.networktribe.comtandfonline.comtandfonline.comresearchgate.net For instance, crystal structure analysis of this compound and its derivatives reveals intricate hydrogen bonding patterns, including N-H...N and N-H...O interactions, which stabilize the crystal lattice. tandfonline.comtandfonline.com The specific tautomeric form present in the crystal dictates the hydrogen bonding arrangement. mdpi.com

Influence of Hydrogen Bonding on Supramolecular Assembly

The directional nature and strength of hydrogen bonds in this compound play a pivotal role in the formation of diverse supramolecular architectures. The ability of this compound tautomers to engage in complementary hydrogen bonding allows for the construction of ordered assemblies. mdpi.comd-nb.info

One notable example is the formation of discrete polygonal supramolecular architectures, such as trimers, tetramers, pentamers, and hexamers, through hydrogen bonding between this compound moieties. rsc.orgrsc.orgnih.gov These structures have been observed at the solution/solid interface, and their formation is driven by specific hydrogen bonding motifs. rsc.org For instance, in this compound-based Pt(II) complexes, hydrogen bonding between this compound groups leads to the self-assembly of these polygonal structures. rsc.orgrsc.org Specific hydrogen bonding interactions, such as O(3)...H–N(6) and N(4)...H–N(5), have been identified as stabilizing these assemblies. rsc.org

Furthermore, hydrogen bonding involving this compound has been utilized in the construction of tubular supramolecular polymers. d-nb.infovu.lt By designing monomers with tautomerizable this compound units, researchers have achieved the self-assembly of tubular structures with defined cavities. d-nb.info The cooperative effect of directional hydrogen bonding between this compound moieties and other interactions, such as π-π stacking, contributes to the formation of these ordered supramolecular materials. vu.lt The hydrogen bonding between complementary tautomeric forms of this compound units, generated by symmetry-breaking of a single monomer, can lead to the formation of these tubular structures. d-nb.info

The formation of co-crystals involving this compound and other molecules, such as 5-fluorocytosine, also highlights the influence of hydrogen bonding on supramolecular assembly. mdpi.comresearchgate.net These co-crystals demonstrate that complementary hydrogen bonding enables the crystallization of specific tautomers and leads to the formation of robust supramolecular architectures based on three-point recognition synthons. mdpi.com

Hydrogen Bonding in Enzyme-Isocytosine Interactions

Hydrogen bonding is fundamental to the specific recognition and binding of molecules in biological systems, including the interaction of enzymes with their substrates or inhibitors. This compound, as a nucleobase analog, can interact with enzymes through hydrogen bonding.

Studies investigating this compound derivatives as potential enzyme inhibitors have highlighted the importance of hydrogen bonding in these interactions. For example, this compound scaffolds have been identified as maintaining key hydrogen bonding interactions within the binding pockets of enzymes like xanthine oxidase. nih.gov These hydrogen bonds, along with other interactions like pi-stacking, help anchor the this compound derivative in a specific orientation, facilitating enzyme inhibition by blocking the binding of the natural substrate. nih.gov

While direct research specifically detailing enzyme interactions solely with this compound itself through hydrogen bonding is less extensively documented compared to modified this compound compounds or its role as a nucleobase analog in nucleic acid studies, the principles of hydrogen bond mediated molecular recognition are directly applicable. Enzymes that interact with pyrimidine bases would likely utilize hydrogen bonds to recognize and bind this compound, depending on the specific enzyme's active site architecture and the prevailing tautomeric form of this compound.

Research on enzymes that process nucleobases, such as cytidine deaminase, provides a framework for understanding how hydrogen bonding contributes to substrate binding and transition state stabilization. nih.gov Although focused on cytosine and its derivatives, these studies demonstrate how specific amino acid residues in the enzyme's active site form crucial hydrogen bonds with the nucleobase and its substituent groups, influencing catalytic efficiency. nih.gov By analogy, enzymes interacting with this compound would employ similar hydrogen bonding strategies to achieve recognition and catalysis.

The tautomerism of this compound is also a critical factor in its enzyme interactions. The specific tautomer that binds to an enzyme's active site will depend on the enzyme's preference and the environment within the binding pocket, which can stabilize a particular tautomeric form through specific hydrogen bonding interactions. researchgate.net

Coordination Chemistry and Metal Complexation of Isocytosine

Formation and Characterization of Isocytosine Metal Complexes

The formation of stable complexes between this compound and various metal ions is a subject of significant interest in coordination chemistry. The structural and electronic properties of these complexes are elucidated through a range of analytical techniques.

Ternary complexes of copper(II) with this compound and other ligands have been successfully synthesized and characterized. A notable example involves the preparation of (glycylglycinato)(this compound)copper(II) dihydrate. researchgate.netresearchgate.net These complexes are formed by reacting this compound with a copper(II) salt and a secondary ligand, such as the dianion of glycylglycine, in an aqueous solution.

The structural analysis of these complexes, often determined by X-ray diffraction, reveals a slightly distorted square planar geometry around the central copper(II) ion. The coordination sites are occupied by the tridentate glycylglycine dianion and the N3 atom of the this compound pyrimidine (B1678525) ring. researchgate.net An additional weak axial interaction between a water molecule's oxygen atom and the copper atom has also been observed. researchgate.net

| Compound | Crystal System | Space Group | Key Bond Distances (Å) |

| (glycylglycinato)(this compound)copper(II) dihydrate | Monoclinic | P2₁/n | Cu-N(3) = 1.996(3), Cu-O(7) = 1.956(3), Cu-N(10) = 2.020(3), Cu-N(13) = 1.921(3), Cu···O(W1) = 2.74 |

| (glycylglycinato)(6-methylthis compound)copper(II) monohydrate | Triclinic | P-1 | Cu-N(3) = 1.989(2), Cu-O(7) = 1.956(2), Cu-N(10) = 2.019(2), Cu-N(13) = 1.926(2), Cu···O(W1) = 2.70 |

This table presents crystallographic data for ternary copper(II) complexes of this compound and a derivative.

This compound's interaction with palladium(II) and platinum(II) species has been a focus of research, particularly concerning its binding preferences and the stability of the resulting complexes.

In solution, this compound exists as two main tautomers where a proton is located on either the N1 or N3 nitrogen atom. nih.gov Despite the near-equal presence of both tautomers in an aqueous environment, reactions with various Pd(II) and Pt(II) amine species, such as (dien)Pd(II) and (dien)Pt(II), show a clear preference for coordination at the N3 site of the this compound molecule. nih.govnih.gov This binding preference has been confirmed through techniques like 1H NMR spectroscopy, which allows for the identification of individual species based on the pD dependence of this compound's resonances. nih.gov The crystal structure of (dien)Pd(ICH-N3)2 has also been reported, further solidifying the N3 binding mode. nih.gov

To better understand the observed N3 binding preference, ab initio and Density Functional Theory (DFT) calculations have been performed on various this compound complexes with platinum(II). nih.govnih.gov These computational studies have consistently shown that the N3 linkage isomers are more stable than their N1 counterparts. nih.gov

A Natural Bond Orbital (NBO) analysis for [(NH3)3Pt(ICH-N3)]2+ suggests that intramolecular hydrogen bonding between the trans-positioned ammonia ligands and the exocyclic groups of this compound plays a significant role in this stability. nih.gov However, other DFT calculations propose that while intramolecular hydrogen bonding contributes to the preference for N3 coordination, the primary determining factor is the inherently stronger Pt-N3 bond. nih.gov

Detailed research on the synthesis and structural characterization of this compound complexes specifically with mercury(II) and nickel(II) is limited in the available scientific literature. While the coordination chemistry of these metal ions with other pyrimidine bases and related ligands is well-documented, specific studies focusing on this compound are not as prevalent. General chemical principles suggest that this compound, with its potential donor atoms, could form complexes with these metal ions, but dedicated studies are needed to elucidate their specific structures and properties.

Complexation with Palladium(II) and Platinum(II) Species

Spectroscopic and Electrochemical Analysis of Metal Complexes

The characterization of this compound-metal complexes is further enriched by spectroscopic and electrochemical methods, which provide valuable information about their electronic structure and redox properties.

For the ternary copper(II) complexes of this compound, spectroscopic data from optical, ESR, and IR spectroscopy are in agreement with their crystal structures. researchgate.net The infrared spectra, for instance, can provide evidence of the coordination of the carboxylate group from the secondary ligand and the involvement of the N3 atom of this compound in bonding with the copper ion.

Electrochemical analyses of these copper(II) complexes have shown that they undergo irreversible oxidation processes. researchgate.netresearchgate.net Interestingly, the oxidation of Cu(II) to Cu(III) is more readily achieved with the this compound complex compared to its 6-methylthis compound counterpart. researchgate.net

In the case of palladium(II) and platinum(II) complexes, 1H NMR spectroscopy has been a crucial tool in determining the binding sites of this compound in solution. nih.gov The pKa values for the deprotonation of the complexed this compound tautomers have also been determined, providing further insight into their behavior in solution. For the N3 linkage isomers of dienPd(II) and dienPt(II), the pKa values are 6.5 and 6.4, respectively, while for the N1 linkage isomers, they are 6.2 and 6.0. nih.gov

| Complex Type | Spectroscopic/Electrochemical Data |

| Copper(II) | Optical, ESR, and IR spectra consistent with crystal structure. Undergoes irreversible oxidation of Cu(II) to Cu(III). researchgate.netresearchgate.net |

| Palladium(II) | 1H NMR confirms N3 binding preference. pKa of N3-linked dienPd(II) complex is 6.5. nih.gov |

| Platinum(II) | 1H NMR confirms N3 binding preference. pKa of N3-linked dienPt(II) complex is 6.4. nih.gov |

This table summarizes key spectroscopic and electrochemical findings for this compound-metal complexes.

X-ray Diffraction Crystallography of this compound Complexes

X-ray diffraction crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of this compound-metal complexes, providing invaluable insights into coordination modes, bond lengths, and bond angles. Studies have revealed that this compound can coordinate to metal centers through different nitrogen and oxygen atoms, influenced by the metal ion's nature, the presence of other ligands, and the crystallization conditions.

A notable example is the complex formed between this compound and palladium(II) or platinum(II) with diethylenetriamine (dien) as a co-ligand. nih.govnih.gov X-ray analysis of (dien)Pd(ICH-N3)2 has confirmed that this compound preferentially coordinates to the metal center through the N3 atom of its pyrimidine ring. nih.gov This coordination preference is a recurring theme in the chemistry of this compound complexes.

Dinuclear complexes of this compound have also been synthesized and structurally characterized. For instance, with an excess of M(II)(dien) (where M = Pd or Pt), dinuclear species of the formula [M2(dien)2(IC-N1,N3)]3+ are formed. nih.gov In these structures, the this compound ligand acts as a bridge, coordinating to one metal center via the N1 atom and to the second metal center through the N3 atom.

The structural parameters obtained from X-ray diffraction studies are crucial for understanding the stability and reactivity of these complexes. Below is a representative table summarizing key crystallographic data for a palladium-isocytosine complex.

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

| (dien)Pd(ICH-N3)2 | Orthorhombic | P212121 | 10.123 | 12.456 | 15.789 | 90 | 90 | 90 | Pd-N3 = 2.045 | N(dien)-Pd-N3 = 175.4 |

Note: The crystallographic data in this table is illustrative and based on typical values found for such complexes. Specific values would be sourced from the detailed crystallographic information files of the respective studies.

Optical and Electron Spin Resonance (ESR) Spectroscopy

Optical absorption (UV-Vis) and Electron Spin Resonance (ESR) spectroscopy are powerful techniques for probing the electronic structure and magnetic properties of this compound-metal complexes.

UV-Vis Spectroscopy: The electronic spectra of this compound complexes are characterized by absorption bands arising from intra-ligand (π → π*) transitions within the this compound ring and ligand-to-metal charge transfer (LMCT) or d-d transitions involving the metal center. The positions and intensities of these bands are sensitive to the coordination environment of the metal ion. For instance, the complexation of this compound with a metal ion typically leads to a shift in the absorption maxima of the intra-ligand transitions compared to the free ligand.

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Free this compound | Water | 260 | 8,500 | π → π |

| [Pd(dien)(this compound)]2+ | Water | 275 | 10,200 | π → π (shifted) |

| 350 | 1,500 | d-d transition |

Note: The data in this table is representative and intended to illustrate the nature of spectroscopic changes upon complexation.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly informative for studying paramagnetic this compound complexes, i.e., those containing metal ions with unpaired electrons (e.g., Cu(II), Mn(II)). The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry and the nature of the atoms coordinating to the metal ion. While specific ESR data for this compound complexes is not abundant in the literature, general principles can be applied. For a hypothetical square planar Cu(II) complex with this compound, one would expect an axial ESR spectrum with g|| > g⊥ > 2.0023, characteristic of a d⁹ system with the unpaired electron in the dx²-y² orbital.

| Hypothetical Complex | g|| | g⊥ | A|| (Gauss) | Coordination Environment | | :--- | :--- | :--- | :--- | :--- | | [Cu(this compound)2Cl2] | 2.25 | 2.06 | 160 | Distorted square planar |

Note: This data is hypothetical and serves to illustrate the type of information obtained from ESR spectroscopy.

Electrochemical Properties of this compound-Metal Adducts

The electrochemical properties of this compound-metal adducts, typically studied by techniques such as cyclic voltammetry, provide insights into their redox behavior and the influence of the this compound ligand on the metal center's reduction potential. The coordination of this compound to a metal ion can significantly alter its redox properties compared to the uncomplexed metal ion.

| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | ΔEp (mV) | Scan Rate (mV/s) | Electrochemical Process |

| [Cu(II)(this compound)2]2+/+ | +0.15 | 70 | 100 | Quasi-reversible |

| [Fe(III)(this compound)2]+/0 | -0.20 | 85 | 100 | Irreversible |

Note: The data presented in this table is illustrative of the kind of electrochemical data obtained for metal complexes and is not based on specific experimental results for this compound complexes due to limited availability in the literature.

Role of Intramolecular Hydrogen Bonding in Metal Complexes

Intramolecular hydrogen bonding plays a crucial role in the stabilization and structural organization of this compound-metal complexes. The exocyclic amino and carbonyl groups of this compound, as well as the N-H protons on the pyrimidine ring, can participate in hydrogen bonding with co-ligands or with adjacent this compound molecules within the crystal lattice.

In complexes of this compound with metals like platinum and palladium containing am(m)ine co-ligands, intramolecular hydrogen bonds can form between the N-H protons of the coordinated am(m)ines and the exocyclic groups of the this compound ligand. nih.gov For example, in [(NH3)3Pt(ICH-N3)]2+, it has been suggested through NBO (natural bond orbital) analysis that intramolecular hydrogen bonding between the trans-positioned NH3 ligands and the two exocyclic groups of this compound is a significant factor contributing to the stability of the N3 linkage isomer. nih.gov

Advanced Computational and Theoretical Investigations of Isocytosine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential tools for elucidating the electronic properties of molecules like isocytosine. These methods can predict various characteristics, including energy levels, molecular orbitals, and spectroscopic properties, providing a detailed picture of how electrons are distributed and behave within the molecule.

Electronic Absorption Spectra and Electronic Structures of this compound

Theoretical studies have explored the electronic absorption spectra and underlying electronic structures of this compound and its various tautomeric forms. These calculations help to interpret experimental UV-Vis spectra and understand the nature of electronic transitions upon photoexcitation.

Quantum chemical computations have been performed to determine the fully optimized structures, electronic energies, and other properties of the various isomers of this compound capes.gov.br. These studies analyze the relative stabilities of tautomers and the energy changes associated with the interconversion of geometric isomers capes.gov.br. For instance, the canonical oxo-amino tautomer (iCA) has been identified as having a dark 1nπ* first excited state, while for most other tautomers, the first excited state is a spectroscopically bright 1ππ* state dergipark.org.tr. The calculated vertical excitation energies for different tautomers in the gas phase and aqueous environments provide theoretical absorption spectra that can be compared with experimental data dergipark.org.tr.

Interactive Table 1: Calculated Vertical Excitation Energies of this compound Tautomers (Illustrative Data Based on Search Results)

| Tautomer | Environment | Method/Basis Set | Excitation Energy (eV) | Nature of Excited State |

| iCA | Gas Phase | B3LYP/aug-cc-pVDZ | ~4.9 | 1nπ* (Dark) |

| iCD | Gas Phase | B3LYP/aug-cc-pVDZ | ~4.9 | 1πσ |

| Other | Gas Phase | B3LYP/aug-cc-pVDZ | >4.9 | 1ππ (Bright) |

| iCA | Aqueous | B3LYP/aug-cc-pVDZ (PCM) | >5.3 | 1nπ* (Dark) |

| iCD | Aqueous | B3LYP/aug-cc-pVDZ (PCM) | >5.3 | 1πσ* |

Nonadiabatic Dynamics Simulations of Keto this compound

Nonadiabatic dynamics simulations are crucial for understanding the excited-state relaxation pathways and lifetimes of molecules after photoexcitation. For keto this compound, these simulations have investigated how the molecule evolves on coupled electronic potential energy surfaces.

The nonadiabatic dynamics of keto this compound in the gas phase has been investigated using on-the-fly trajectory surface hopping methods researchgate.netrsc.orgrsc.org. These simulations explore the molecule's behavior on the ground and excited electronic states and how transitions between these states occur rsc.org.

Different electronic-structure methods can yield varying results in nonadiabatic dynamics simulations. Studies on keto this compound have compared the performance of several methods, including State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF), Second-order Algebraic Diagrammatic Construction [ADC(2)], Multireference Configuration Interaction Singles and Doubles (MR-CISD), and Multistate Complete Active Space Perturbation Theory (MS-CASPT2).

Nonadiabatic dynamics simulations of keto this compound have shown that the predicted excited-state lifetime is significantly dependent on the electronic-structure method employed researchgate.netrsc.orgresearchgate.net. For instance, an excited-state lifetime of approximately 1000 fs was estimated at the SA-CASSCF level, whereas a much shorter lifetime of 250-350 fs was obtained at the ADC(2) level researchgate.netrsc.orgresearchgate.net. Higher-level methods like MR-CISD and MS-CASPT2 have been used to benchmark the results obtained with SA-CASSCF and ADC(2) researchgate.netrsc.orgrsc.org. While MR-CISD has generally confirmed the reliability of ADC(2), some inconsistencies in predicting the structure of conical intersections have been noted acs.org. The choice of method can also influence the dominant nonadiabatic decay pathways researchgate.netrsc.org.

Interactive Table 2: Excited-State Lifetimes of Keto this compound Predicted by Different Methods (Illustrative Data Based on Search Results)

| Method | Predicted Excited-State Lifetime (fs) |

| SA-CASSCF | ~1000 |

| ADC(2) | 250-350 |

| MR-CISD | Used for benchmarking |

| MS-CASPT2 | Used for benchmarking |

Conical intersections (CIs) are crucial points on potential energy surfaces where electronic states become degenerate, facilitating efficient nonadiabatic transitions and rapid radiationless decay. Studies have identified and analyzed the CIs relevant to the excited-state dynamics of keto this compound.

Several conical intersections have been identified as relevant to the nonadiabatic decay of keto this compound, with their contributions depending on the electronic-structure method used researchgate.netrsc.orgresearchgate.net. These CIs are often associated with different ring deformation patterns researchgate.net. For example, the Ethyl. II CI and the C=O stretching CI have been highlighted as important pathways for nonadiabatic decay researchgate.netrsc.orgresearchgate.net. The analysis of reaction pathways from the ground state minimum to these CIs provides insight into the mechanisms of excited-state deactivation rsc.org. Excited-state reaction pathways involving proton transfer, potentially assisted by solvent molecules, have also been investigated using theoretical methods dergipark.org.trdergipark.org.tr.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. DFT has been applied to various aspects of this compound research, particularly concerning its interactions and hydrogen bonding.

Prediction of Hydrogen Bonding Trends and Parameters

Hydrogen bonding is a critical intermolecular interaction that governs the structure and properties of molecular systems, including those involving this compound. DFT calculations are valuable for characterizing hydrogen bonds, predicting their strengths, and understanding hydrogen bonding patterns.

DFT calculations have been utilized to study the hydrogen bonding capabilities of this compound, both as a hydrogen bond donor and acceptor nih.gov. This compound can form dimers stabilized by multiple hydrogen bonds, similar to the base pairing observed in canonical nucleic acids researchgate.net. DFT studies have investigated the strength and nature of hydrogen bonds in this compound complexes, including those with other molecules like 1-methylcytosine (B60703) and lactic acid nih.govnih.gov. These calculations can help predict preferred hydrogen bonding geometries and the associated interaction energies nih.govrsc.org. For example, DFT has been used to analyze the thermodynamics of supramolecular assembly driven by hydrogen bonding between this compound moieties in metal complexes rsc.org. The influence of the molecular environment, including solvation, on hydrogen bonding and tautomeric stability has also been explored using DFT and continuum solvation models dergipark.org.trnih.govresearchgate.net.

Interactive Table 3: Examples of Hydrogen Bonding Interactions Involving this compound (Illustrative Data Based on Search Results)

| Interacting Species | Type of Complex/Interaction | Key Hydrogen Bonds Involved (Illustrative) | Computational Method (Illustrative) |

| This compound (Tautomer 1b) + 1-Methylcytosine | Dimer | Three hydrogen bonds between components nih.gov | DFT nih.gov |

| This compound Tautomers | Dimer | Three intermolecular hydrogen bonds researchgate.net | DFT researchgate.net |

| This compound Tautomers + Lactic Acid | H-bonded complexes | Intermolecular proton transfers nih.gov | B3LYP, HF nih.gov |

| This compound Moieties in Pt(II) Complexes | Supramolecular assembly | O(3)⋯H–N(6), N(4)⋯H–N(5) rsc.org | DFT rsc.org |

DFT calculations have also been applied to study the acidity and basicity of this compound tautomers and their interactions with water, providing insights into proton transfer processes and the influence of solvation on tautomeric equilibria researchgate.netmdpi.com.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to examine the delocalization of electrons and the strength of intramolecular and intermolecular interactions, including hydrogen bonding and charge transfer. scirp.orgscielo.org.mxscielo.org.mx While direct NBO analysis specifically focused solely on intramolecular interactions of isolated this compound is not explicitly detailed in the provided search results, NBO analysis has been applied in theoretical studies of related nucleobases and their interactions. For instance, NBO analysis has been used to investigate hydrogen bonds and charge transfer in complexes involving nucleobase analogues and other molecular systems. researchgate.netresearchgate.netscielo.org.mxscielo.org.mx Studies on the interaction of cytosine tautomers with water molecules using NBO analysis have shown an increase in the occupancy of the σ* antibonding orbitals of proton donor groups involved in hydrogen bonding, indicating charge transfer and stabilization effects that can influence molecular structure and interactions, including those that might be considered intramolecular in a broader context of a complex or solvated system. researchgate.net This demonstrates the applicability of NBO analysis in understanding the nuances of electron distribution and bonding within nucleobase structures and their immediate environment.

Molecular Modeling for Ligand-Enzyme Interactions

Molecular modeling techniques, particularly molecular docking, are powerful computational tools used to predict the preferred binding orientation and affinity of small molecules (ligands) to macromolecular targets, such as enzymes. openaccessjournals.comfrontiersin.org This approach is crucial in understanding molecular recognition and is widely applied in the field of structure-based drug design. openaccessjournals.comfrontiersin.orgnih.gov By simulating the interaction between a ligand and an enzyme's active site, molecular modeling can provide valuable insights into binding modes, key interactions (such as hydrogen bonds and pi-stacking), and inform the design of molecules with improved binding characteristics. openaccessjournals.comfrontiersin.orgnih.gov

Molecular docking studies have been conducted to investigate this compound derivatives as potential inhibitors of xanthine (B1682287) oxidase (XO). nih.govresearchgate.netnih.govthieme-connect.com Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like hyperuricemia and gout. nih.gov

These studies typically involve docking a library of this compound analogues into the active site of xanthine oxidase to predict their binding poses and estimate their binding affinities using scoring functions. researchgate.netnih.gov Research has shown that the this compound scaffold can engage in key interactions within the xanthine-binding pocket of the enzyme, including hydrogen bonding and pi-stacking interactions, which are important for anchoring the molecule and facilitating inhibition. nih.gov

For example, flexible docking simulations on a series of this compound analogues have been performed to analyze their interaction behavior at the active site of XO. researchgate.netnih.gov The results from such studies can provide insights into the structure-activity relationships of these compounds and highlight the pharmacophoric requirements for effective xanthine oxidase inhibition by this compound-based molecules. researchgate.netnih.gov In vitro activity results have been reported to corroborate findings from molecular docking studies of virtual screening hits, underscoring the value of this computational approach in identifying and optimizing novel xanthine oxidase inhibitors. nih.gov

Data from molecular docking studies often includes predicted binding energies or scores, which are used to rank compounds based on their potential affinity for the enzyme. While specific detailed data tables from these studies were not extensively provided in the search snippets, the methodologies and the types of interactions identified (hydrogen bonding, pi-stacking) are consistently reported as key findings. nih.govresearchgate.netnih.gov

Applications in Expanded Genetic Systems and Synthetic Biology

Development of Unnatural Base Pairs Featuring Isocytosine

The concept of expanding the genetic alphabet involves creating synthetic nucleobases that can pair reliably with each other, independently of the natural A-T and G-C pairs jst.go.jpresearchgate.netnih.gov. This compound, along with isoguanine (B23775), was among the first proposed unnatural base pairs jst.go.jpnih.govgem-net.net.

Design and Synthesis of Orthogonal Isoguanine-Isocytosine Pairs

The isoguanine-isocytosine (iG-iC) base pair is designed to form three hydrogen bonds, similar to the natural G-C pair, but with a different arrangement of hydrogen bond donors and acceptors jst.go.jpnih.govglenresearch.comnih.gov. This distinct hydrogen bonding pattern is intended to ensure orthogonal pairing, meaning that iG primarily pairs with iC and not with the natural bases, and vice versa jst.go.jpnih.gov.